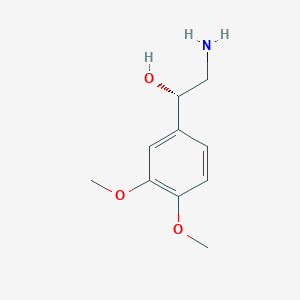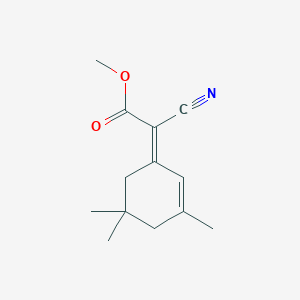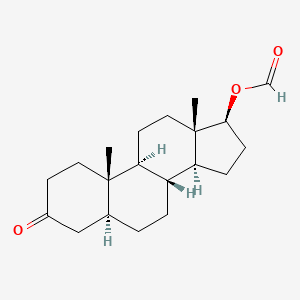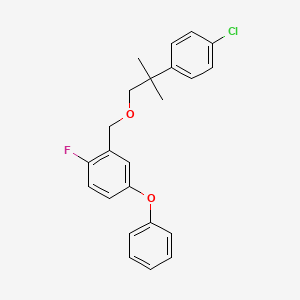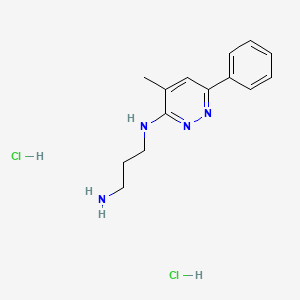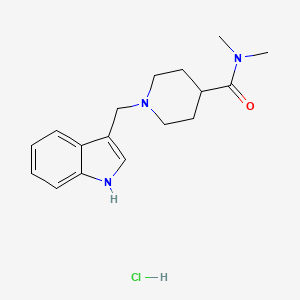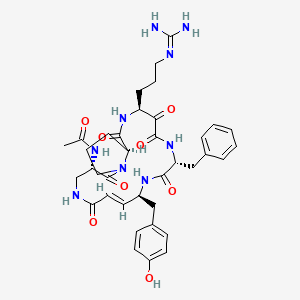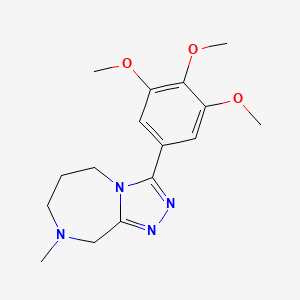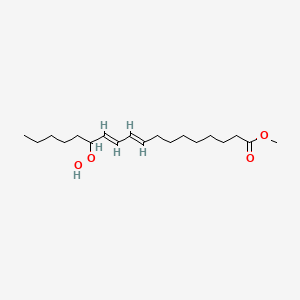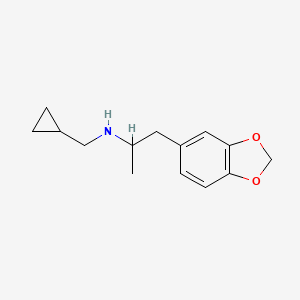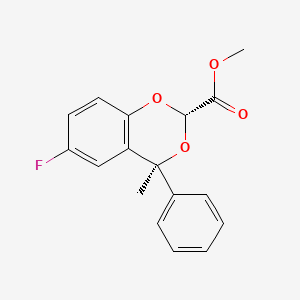
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzodioxane derivatives, which are known for their diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation and Esterification: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide. The final esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azido derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The benzodioxane ring structure may also contribute to its ability to interact with biological membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, methyl ester, (E)-
- 1,3-Benzodioxan-2-carboxylic acid, 6-bromo-4-methyl-4-phenyl-, methyl ester, (E)-
Uniqueness
The presence of the fluorine atom in 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86617-09-6 |
|---|---|
Fórmula molecular |
C17H15FO4 |
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
methyl (2S,4S)-6-fluoro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H15FO4/c1-17(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)21-16(22-17)15(19)20-2/h3-10,16H,1-2H3/t16-,17-/m0/s1 |
Clave InChI |
QUQFGOUEVDXOBK-IRXDYDNUSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2)F)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
SMILES canónico |
CC1(C2=C(C=CC(=C2)F)OC(O1)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



